molecular formula C16H9Br4NO2 B341924 4,5,6,7-Tetrabromo-2-(2,6-dimethylphenyl)isoindole-1,3-dione

4,5,6,7-Tetrabromo-2-(2,6-dimethylphenyl)isoindole-1,3-dione

Cat. No.: B341924
M. Wt: 566.9 g/mol
InChI Key: ZMIWFUFXJWGEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrabromo-2-(2,6-dimethylphenyl)isoindole-1,3-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrabromo-2-(2,6-dimethylphenyl)isoindole-1,3-dione typically involves the bromination of a precursor isoindole compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective bromination of the desired positions on the isoindole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrabromo-2-(2,6-dimethylphenyl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the formation of reduced isoindole derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated isoindole oxides, while substitution reactions can produce a variety of functionalized isoindole derivatives.

Scientific Research Applications

4,5,6,7-Tetrabromo-2-(2,6-dimethylphenyl)isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrabromo-2-(2,6-dimethylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione: A similar compound with a different substituent pattern.

    2-(2,6-dimethylphenyl)-1H-isoindole-1,3(2H)-dione: A non-brominated analog with similar structural features.

Uniqueness

4,5,6,7-Tetrabromo-2-(2,6-dimethylphenyl)isoindole-1,3-dione is unique due to its specific bromination pattern and the presence of the 2,6-dimethylphenyl group

Properties

Molecular Formula

C16H9Br4NO2

Molecular Weight

566.9 g/mol

IUPAC Name

4,5,6,7-tetrabromo-2-(2,6-dimethylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H9Br4NO2/c1-6-4-3-5-7(2)14(6)21-15(22)8-9(16(21)23)11(18)13(20)12(19)10(8)17/h3-5H,1-2H3

InChI Key

ZMIWFUFXJWGEKT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br

Origin of Product

United States

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